molecular formula C14H19N3OS B10925255 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide

Cat. No.: B10925255
M. Wt: 277.39 g/mol
InChI Key: CNEWNNDZJRSUAQ-UHFFFAOYSA-N
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Description

N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

The synthesis of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE can be achieved through several synthetic routes. Industrial production methods often utilize multicomponent reactions and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole and thiophene derivatives .

Scientific Research Applications

N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE include other pyrazole and thiophene derivatives. For example:

The uniqueness of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE lies in its combination of both pyrazole and thiophene rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide

InChI

InChI=1S/C14H19N3OS/c1-5-17-12(6-7-15-17)9-16(4)14(18)13-8-10(2)11(3)19-13/h6-8H,5,9H2,1-4H3

InChI Key

CNEWNNDZJRSUAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=C(S2)C)C

Origin of Product

United States

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